

Spectroscopic Profile of (2,4-Dichlorothiazol-5-yl)methanol: A Technical Overview

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Compound of Interest

Compound Name: (2,4-Dichlorothiazol-5-yl)methanol

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Abstract

(2,4-Dichlorothiazol-5-yl)methanol is a chlorinated thiazole derivative with potential applications as a building block in pharmaceutical and agrochemical synthesis. Its chemical structure, featuring a dichlorinated thiazole ring and a hydroxymethyl group, suggests a unique spectroscopic fingerprint. This technical guide provides a summary of its known properties and outlines the standard methodologies for acquiring comprehensive spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While a complete, publicly available experimental dataset for this specific compound is not currently available, this document serves as a foundational resource for researchers undertaking its synthesis and characterization.

Compound Identification

Property	Value	Reference
IUPAC Name	(2,4-Dichlorothiazol-5-yl)methanol	
CAS Number	170232-69-6	
Molecular Formula	C ₄ H ₃ Cl ₂ NOS	
Molecular Weight	184.04 g/mol	
Chemical Structure	 alt text	(Structure generated based on IUPAC name)

Predicted Spectroscopic Data

Due to the absence of published experimental spectra, the following tables outline the expected spectroscopic characteristics based on the chemical structure of **(2,4-Dichlorothiazol-5-yl)methanol**. These predictions are derived from standard spectroscopic principles and data for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
~4.8 - 5.0	Singlet	-CH ₂ - (Methylene protons)
~3.5 - 4.5 (broad)	Singlet	-OH (Hydroxyl proton)

¹³C NMR (Carbon NMR)

Predicted Chemical Shift (δ , ppm)	Assignment
~155 - 160	C2 (Carbon adjacent to S and N, bonded to Cl)
~140 - 145	C4 (Carbon in the thiazole ring, bonded to Cl)
~130 - 135	C5 (Carbon in the thiazole ring, bonded to the methanol group)
~55 - 60	-CH ₂ OH (Methanol carbon)

Mass Spectrometry (MS)

m/z Value	Interpretation
~183/185/187	[M] ⁺ · (Molecular ion peak with isotopic pattern for two chlorine atoms)
~148/150	[M - Cl] ⁺
~152/154	[M - OCH ₃] ⁺

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group
3200-3600 (broad)	O-H stretch (alcohol)
2850-3000	C-H stretch (alkane)
1500-1600	C=N stretch (thiazole ring)
1000-1100	C-O stretch (primary alcohol)
700-800	C-Cl stretch

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **(2,4-Dichlorothiazol-5-yl)methanol**.

NMR Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series or equivalent).

Sample Preparation:

- Dissolve 5-10 mg of **(2,4-Dichlorothiazol-5-yl)methanol** in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse (zg30).
- Number of Scans: 16-32.
- Relaxation Delay: 1.0 s.
- Acquisition Time: ~4 s.
- Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled with NOE (zgpg30).
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2.0 s.
- Acquisition Time: ~1.5 s.
- Spectral Width: 0 to 200 ppm.

Data Processing:

- Apply Fourier transformation to the acquired FID.
- Phase and baseline correct the resulting spectrum.

- Reference the spectrum to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm; DMSO-d_6 : $\delta\text{H} = 2.50$ ppm, $\delta\text{C} = 39.52$ ppm).

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) coupled to an appropriate ionization source.

Sample Preparation:

- Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with the mobile phase solvent.

Acquisition Parameters (Electrospray Ionization - ESI):

- Ionization Mode: Positive or negative ion mode.
- Mass Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Drying Gas Flow: 5-10 L/min.
- Drying Gas Temperature: 300-350 °C.

Data Analysis:

- Identify the molecular ion peak ($[\text{M}]^{+\cdot}$ or $[\text{M}+\text{H}]^+$).
- Analyze the isotopic pattern to confirm the presence of two chlorine atoms.
- Propose fragmentation pathways for major fragment ions.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
- Record a background spectrum.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Data Analysis:

- Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel chemical entity like **(2,4-Dichlorothiazol-5-yl)methanol**.

General Workflow for Spectroscopic Characterization

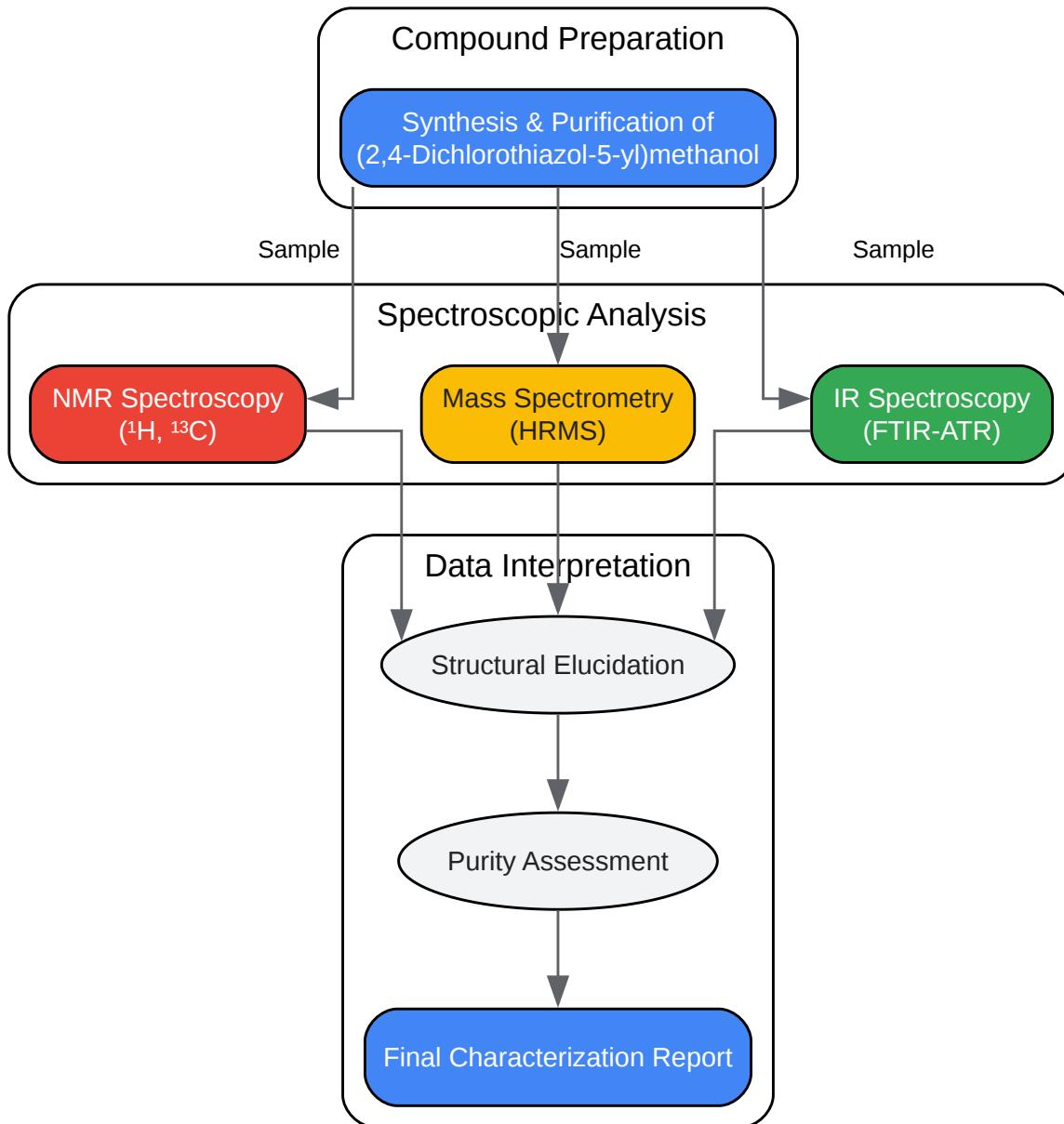
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Figure 1: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

A comprehensive spectroscopic characterization is imperative for the unequivocal identification and quality assessment of **(2,4-Dichlorothiazol-5-yl)methanol**. This technical guide provides the foundational information and standardized protocols necessary for researchers to obtain and interpret the NMR, MS, and IR data for this compound. The successful application of these methodologies will enable the confirmation of its molecular structure and purity, thereby facilitating its use in further research and development endeavors.

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